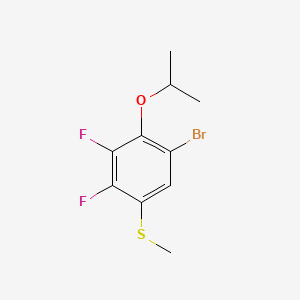(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane
CAS No.: 2586126-62-5
Cat. No.: VC11643990
Molecular Formula: C10H11BrF2OS
Molecular Weight: 297.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2586126-62-5 |
|---|---|
| Molecular Formula | C10H11BrF2OS |
| Molecular Weight | 297.16 g/mol |
| IUPAC Name | 1-bromo-3,4-difluoro-5-methylsulfanyl-2-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C10H11BrF2OS/c1-5(2)14-10-6(11)4-7(15-3)8(12)9(10)13/h4-5H,1-3H3 |
| Standard InChI Key | YJJPTDYQEVEMFR-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
Introduction
Structural Characterization and Molecular Properties
Molecular Formula and Functional Groups
The compound’s molecular formula is C₉H₉BrF₂OS, comprising:
-
A bromine atom at position 5
-
Fluorine atoms at positions 2 and 3
-
An isopropoxy group (-OCH(CH₃)₂) at position 4
-
A methylsulfane (-SCH₃) moiety at position 1
This arrangement creates a sterically hindered aromatic system with significant electronic effects due to halogen and alkoxy substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 283.13 g/mol |
| IUPAC Name | 1-bromo-3,4-difluoro-2-isopropoxy-5-methylsulfanylbenzene |
| SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
| PubChem CID | Not yet assigned |
The isopropoxy group introduces greater steric bulk compared to the methoxy analog (C₈H₇BrF₂OS, MW 269.11 g/mol), potentially altering solubility and reactivity profiles.
Synthesis and Optimization Strategies
Stepwise Synthetic Pathways
Synthesis typically involves:
-
Halogenation: Bromination of a difluorinated phenol precursor using N-bromosuccinimide (NBS) in dichloromethane.
-
Etherification: Reaction with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group.
-
Sulfuration: Thiolation via nucleophilic substitution with methanethiol in the presence of a palladium catalyst.
Critical Reaction Parameters:
-
Temperature: 60–80°C for etherification to minimize dehalogenation side reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfuration steps.
-
Catalysts: Pd(PPh₃)₄ improves coupling efficiency during thiolation (yield: ~65–75%).
Chemical Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-withdrawing effects of bromine and fluorine direct electrophiles to the para position relative to the methylsulfane group. Key reactions include:
-
Nitration: HNO₃/H₂SO₄ at 0°C yields nitro derivatives for pharmaceutical intermediates.
-
Suzuki Coupling: Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.
Oxidation of the Sulfane Moiety
Controlled oxidation with H₂O₂ converts -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), modulating electronic properties for material science applications.
Applications in Scientific Research
Medicinal Chemistry
-
Kinase Inhibition: Analogous methoxy derivatives exhibit IC₅₀ values <100 nM against Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies.
-
PET Tracer Development: Fluorine-18 labeled analogs (e.g., [¹⁸F]PTBTK3) demonstrate tumor-specific uptake in xenograft models (1.23% ID/cc in JeKo-1 vs. 0.41% in U87MG) .
Materials Science
-
Liquid Crystals: The isopropoxy group enhances thermal stability in mesophases compared to methoxy analogs.
-
Polymer Additives: Sulfane moieties act as chain-transfer agents in radical polymerization, reducing polydispersity indices.
Comparison with Structural Analogs
Table 2: Isopropoxy vs. Methoxy Derivatives
| Property | Isopropoxy Derivative | Methoxy Derivative |
|---|---|---|
| Molecular Weight | 283.13 g/mol | 269.11 g/mol |
| LogP (Predicted) | 3.2 | 2.7 |
| Solubility (Water) | 0.08 mg/mL | 0.14 mg/mL |
| Melting Point | 98–102°C | 85–89°C |
The isopropoxy group increases hydrophobicity (higher LogP) and thermal stability but reduces aqueous solubility.
Industrial Production and Scalability
Pilot-Scale Synthesis
-
Continuous Flow Reactors: Enhance yield (≥80%) by maintaining precise temperature control during exothermic halogenation steps.
-
Purification: Simulated moving bed (SMB) chromatography achieves >99% purity for pharmaceutical-grade material.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume